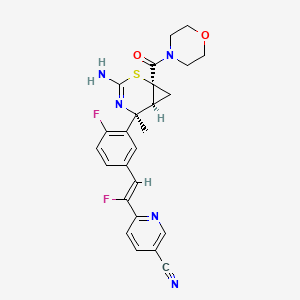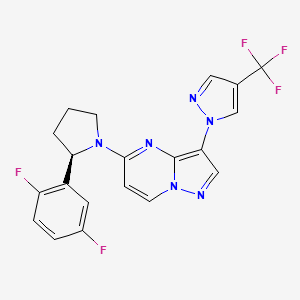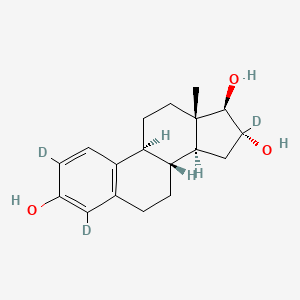
Dfhbi-2T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DFHBI-2T involves the chemical modification of DFHBI by adding a trifluoroethyl substituent to the second carbon atom. This modification results in a shift in the excitation and emission maxima to the long-wavelength region of the spectrum . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified and tested for quality before being made available for research purposes .
化学反応の分析
Types of Reactions
DFHBI-2T primarily undergoes fluorescence activation reactions upon binding to specific RNA aptamers. This interaction does not involve traditional chemical reactions like oxidation, reduction, or substitution but rather a conformational change that activates its fluorescent properties .
Common Reagents and Conditions
The primary reagent involved in the activation of this compound is the RNA aptamer to which it binds. The conditions for this interaction typically involve physiological pH and temperature, making it suitable for live-cell imaging .
Major Products Formed
The major product formed from the interaction of this compound with RNA aptamers is the fluorescent complex, which can be detected using fluorescence microscopy .
科学的研究の応用
DFHBI-2T has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study RNA structures and interactions.
Biology: Enables live-cell imaging of RNA, allowing researchers to visualize RNA dynamics in real-time.
Industry: Utilized in the development of biosensors and other diagnostic tools
作用機序
DFHBI-2T exerts its effects by binding to specific RNA aptamers, such as Spinach2. Upon binding, the RNA aptamer induces a conformational change in this compound, activating its fluorescent properties. This mechanism allows for the visualization of RNA in live cells without the need for large RNA-binding protein fusions .
類似化合物との比較
DFHBI-2T is unique in its ability to activate fluorescence upon binding to RNA aptamers. Similar compounds include:
DFHBI: The parent compound, which also activates fluorescence upon binding to RNA but has different spectral properties.
DFHBI-1T: A derivative with a trifluoroethyl substituent on the methyl group, resulting in increased fluorescence intensity
This compound offers ideal optical properties for yellow fluorescent protein filters, making it particularly useful for certain imaging applications .
特性
分子式 |
C12H7F5N2O2 |
|---|---|
分子量 |
306.19 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4- |
InChIキー |
CGFZNPPTJGGWPN-YWEYNIOJSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


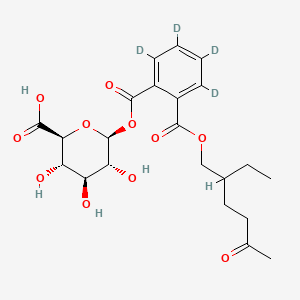
![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)
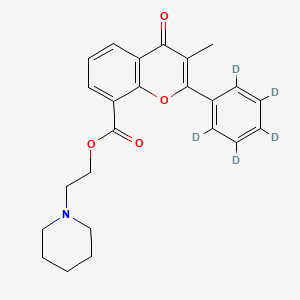
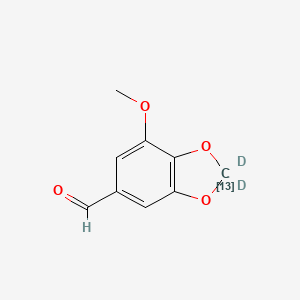
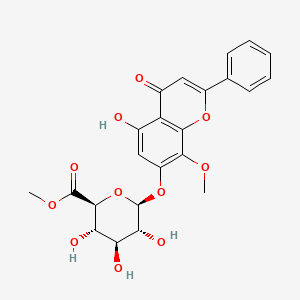
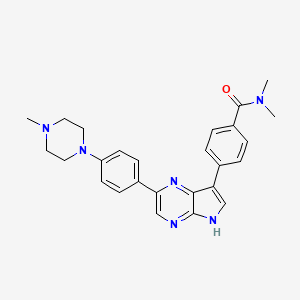
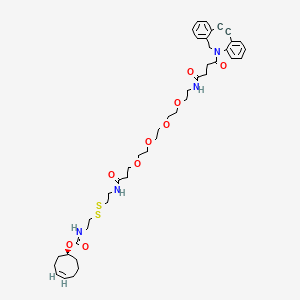
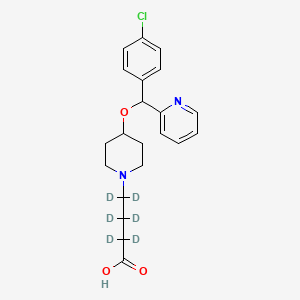

![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
